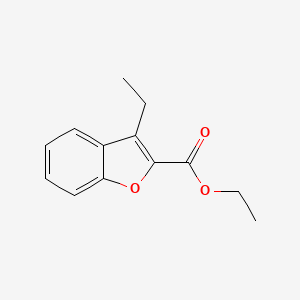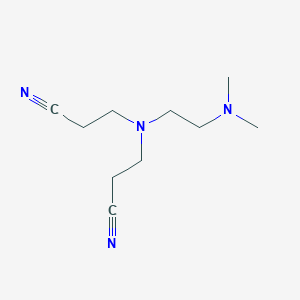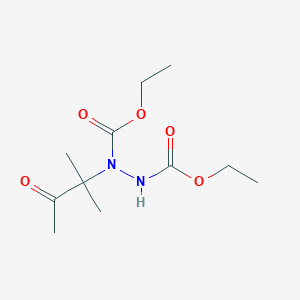
Diethyl 1-(2-methyl-3-oxobutan-2-yl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate is a synthetic organic compound It is characterized by its unique structure, which includes an ethoxycarbonylamino group and a 2-methyl-3-oxo-butan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate typically involves multi-step organic reactions. Common starting materials might include ethyl carbamate and 2-methyl-3-oxo-butan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would include steps such as mixing, heating, cooling, and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents could be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential therapeutic effects.
Medicine: Research could explore its use as a drug candidate or in drug delivery systems.
Industry: It might be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate might include other carbamates or compounds with similar functional groups. Examples could be ethyl carbamate, methyl carbamate, and other substituted carbamates.
Uniqueness
What sets ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate apart is its specific combination of functional groups, which might confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications or research studies.
Propiedades
Número CAS |
83597-11-9 |
|---|---|
Fórmula molecular |
C11H20N2O5 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H20N2O5/c1-6-17-9(15)12-13(10(16)18-7-2)11(4,5)8(3)14/h6-7H2,1-5H3,(H,12,15) |
Clave InChI |
CSNLNJRGYYDTIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(C(=O)OCC)C(C)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


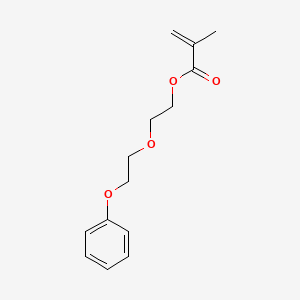
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
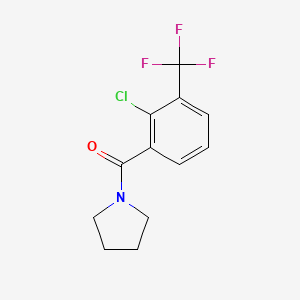
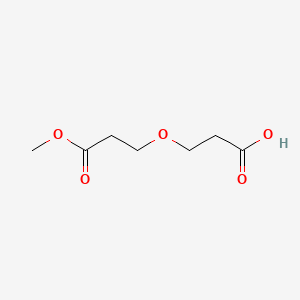
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)

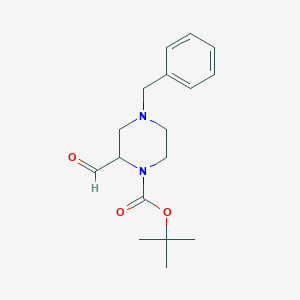
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
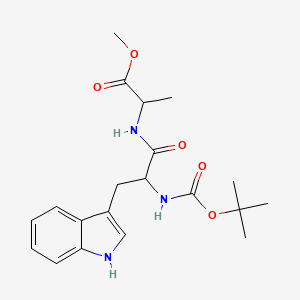
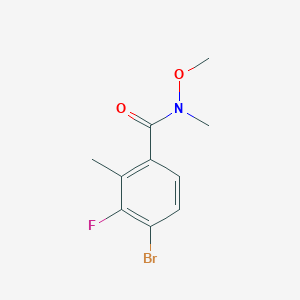
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
